molecular formula C19H21N5O5 B2375803 7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034471-12-8

7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2375803
M. Wt: 399.407
InChI Key: AOBLTMMUULUJTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran and triazine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofurans and triazines can undergo a variety of chemical reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Monoamine Oxidase Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of 1,3,5-triazine amino acid derivatives to study their monoamine oxidase inhibitors .
    • Method : The compound is synthesized and characterized, and a preliminary study for their monoamine oxidase inhibitory activity is conducted .
    • Results : Compounds had MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B and no significant acute toxicity .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : The compound is utilized in a radical approach for the protodeboronation of alkyl boronic esters .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Cytotoxicity Evaluation

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives for cytotoxicity evaluation .
    • Method : The compound is synthesized and characterized, and a preliminary study for their cytotoxicity against six carcinoma cell lines is conducted .
    • Results : Most derivatives exhibited higher cytotoxicity than the parent compound. In particular, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against SH-SY5Y with IC50 values of 5.20 and 7.52 μM, respectively .
  • Antimicrobial and Antifungal Applications

    • Field : Industrial Chemistry
    • Application : This compound can be used as an intermediate in the synthesis of sulfonylurea herbicides, and it also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .
    • Method : The compound is synthesized and used in the formulation of these products .
    • Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .
  • Sulfonylurea Herbicides

    • Field : Industrial Chemistry
    • Application : This compound is used as an intermediate in the synthesis of sulfonylurea herbicides .
    • Method : The compound is synthesized and used in the formulation of these herbicides .
    • Results : The herbicides exhibit effective weed control properties .
  • Paper Coatings, Polymer Emulsions, and Metalworking Fluids

    • Field : Industrial Chemistry
    • Application : This compound also has applications in paper coatings, polymer emulsions, and metalworking fluids for antimicrobial and antifungal purposes .
    • Method : The compound is synthesized and used in the formulation of these products .
    • Results : The products exhibit antimicrobial and antifungal properties, enhancing the longevity and quality of the end products .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, for example, it could be further studied as a potential drug .

properties

IUPAC Name

7-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-26-13-5-3-4-12-10-14(29-16(12)13)17(25)20-11-15-21-18(23-19(22-15)27-2)24-6-8-28-9-7-24/h3-5,10H,6-9,11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLTMMUULUJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

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